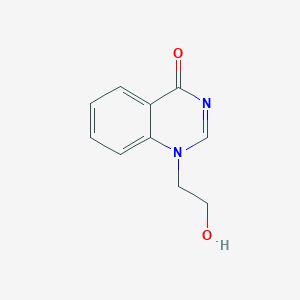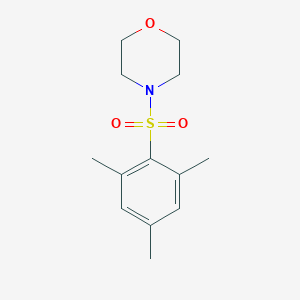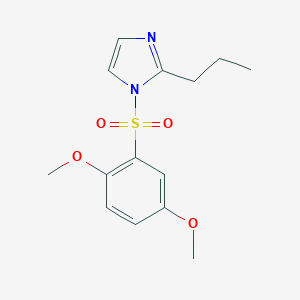
1-(2-hydroxyethyl)-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyethyl)-4(1H)-quinazolinone, also known as HEQ, is a heterocyclic organic compound with the chemical formula C10H10N2O2. HEQ is a derivative of quinazolinone and is widely used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-hydroxyethyl)-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
1-(2-hydroxyethyl)-4(1H)-quinazolinone has several advantages for use in lab experiments. This compound is readily available and relatively inexpensive. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 1-(2-hydroxyethyl)-4(1H)-quinazolinone. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
合成法
1-(2-hydroxyethyl)-4(1H)-quinazolinone can be synthesized by several methods, including the Pinner reaction, the Gabriel synthesis, and the cyclization of 2-aminobenzamide with glyoxylic acid. The Pinner reaction is the most commonly used method for synthesizing this compound. In this method, 2-aminobenzamide is reacted with ethyl orthoformate and hydrochloric acid to form this compound.
科学的研究の応用
1-(2-hydroxyethyl)-4(1H)-quinazolinone has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.2 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-7-11-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6H2 |
InChIキー |
LIOKDZIZOGVBHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)


